molecular formula C12H16FNOS B12328452 (E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide

(E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide

Katalognummer: B12328452
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: OKHWNHLHWQZWEC-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a fluorinated phenyl group, an ethylidene linkage, and a sulfinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-fluoroacetophenone with tert-butanesulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ethylidene linkage. The reaction is conducted at a controlled temperature to ensure the desired (E)-isomer is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide moiety can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethylidene linkage can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Ethyl-substituted sulfinamide.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The fluorinated phenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(2-Fluorophenyl)but-2-en-1-ol
  • (E)-2-Fluoro-P-Hydroxycinnamate

Uniqueness

(E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide is unique due to its combination of a fluorinated phenyl group, an ethylidene linkage, and a sulfinamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H16FNOS

Molekulargewicht

241.33 g/mol

IUPAC-Name

(NE)-N-[1-(2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H16FNOS/c1-9(14-16(15)12(2,3)4)10-7-5-6-8-11(10)13/h5-8H,1-4H3/b14-9+

InChI-Schlüssel

OKHWNHLHWQZWEC-NTEUORMPSA-N

Isomerische SMILES

C/C(=N\S(=O)C(C)(C)C)/C1=CC=CC=C1F

Kanonische SMILES

CC(=NS(=O)C(C)(C)C)C1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.